molecular formula C13H26N4O2 B1505499 (1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester CAS No. 1023970-58-2

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

Cat. No. B1505499
CAS RN: 1023970-58-2
M. Wt: 270.37 g/mol
InChI Key: MLBRGPOWBHLFRF-UHFFFAOYSA-N
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Description

“(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester” is a derivative of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is a macrocyclic complexing agent . DOTA has been used for radiolabeling of carbon nanotube bioconjugates by chelating 64 Cu radioisotope . It can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies in clinical radioimmunotherapy .


Chemical Reactions Analysis

The chemical reactions involving DOTA and its derivatives are complex and often involve the formation of chelates with various metal ions . The specific chemical reactions involving “(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester” are not detailed in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of DOTA and its derivatives depend on their specific structure and the nature of any metal ions they are complexed with . The specific physical and chemical properties of “(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester” are not provided in the sources I found.

Mechanism of Action

The mechanism of action of DOTA and its derivatives often involves their ability to form stable complexes with metal ions . These complexes can be used in various applications, including medical imaging and therapy . The specific mechanism of action of “(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester” is not detailed in the sources I found.

properties

IUPAC Name

prop-2-enyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O2/c1-2-11-19-13(18)12-17-9-7-15-5-3-14-4-6-16-8-10-17/h2,14-16H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBRGPOWBHLFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CN1CCNCCNCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705330
Record name Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

CAS RN

1023970-58-2
Record name Prop-2-en-1-yl (1,4,7,10-tetraazacyclododecan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester
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(1,4,7,10Tetraaza-cyclododec-1-yl)-acetic acid allyl ester

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